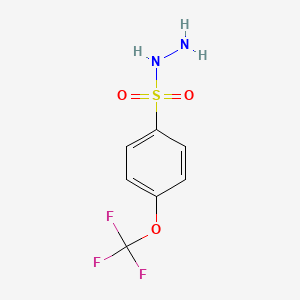

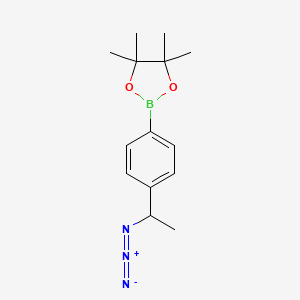

![molecular formula C9H10N2O4S B2517157 N-[diméthyl(oxo)-lambda6-sulfanylidène]-3-nitrobenzamide CAS No. 3532-32-9](/img/structure/B2517157.png)

N-[diméthyl(oxo)-lambda6-sulfanylidène]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

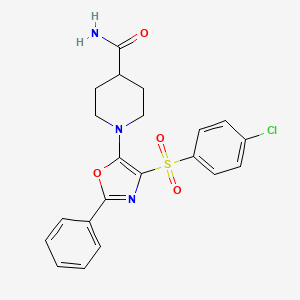

S,S-Dimethyl-N-(3-nitrobenzoyl)sulphoximide is a chemical compound that is part of a broader class of sulfimides. These compounds are characterized by the presence of a sulfoximide group, which is a functional group containing sulfur, oxygen, and nitrogen atoms. The specific compound is further modified by the presence of a nitrobenzoyl group, which introduces additional chemical properties due to the nitro group's electron-withdrawing effects.

Synthesis Analysis

The synthesis of related sulfimides involves the reaction of nitrile oxides with N-aryl-S,S-dimethylsulfimides. In the case of sterically-stabilized benzonitrile oxides, the reaction yields benzimidazole 3-oxides and 1,2,4-benzoxadiazines. The reaction is thought to proceed through the formation of a nitroso compound intermediate, which is generated by the nucleophilic attack of the sulfimide on the carbon atom of the nitrile oxide, followed by the release of dimethyl sulfide .

Molecular Structure Analysis

Structural investigations of sulfimides, including S,S-dimethyl-N-(m-nitrophenyl)sulphimide and its p-nitro analogue, have revealed that these compounds can crystallize in different space groups with varying cell parameters. The S-N bond lengths and N-C(aryl) bond lengths have been determined through diffractometer data, indicating the solid-state conformations of these molecules. The structures of these compounds are virtually identical, but they differ from the structure of the picrate salt of a related sulfimide .

Chemical Reactions Analysis

The chemical reactions of sulfimides are influenced by the substituents on the aromatic ring and the nature of the interacting species. For instance, the presence of a nitro group on the benzene ring can affect the reactivity of the sulfimide, potentially leading to different reaction pathways or products. The formation of benzimidazole 3-oxides and 1,2,4-benzoxadiazines from the reaction with nitrile oxides suggests that sulfimides can participate in complex reaction networks, leading to heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical properties of sulfimides, such as their crystalline structure and bond lengths, have been elucidated through X-ray crystallography. The chemical properties, such as reactivity and stability, are influenced by the electronic effects of substituents like the nitro group. The nitro group's electron-withdrawing nature can impact the acidity of the hydrogen atoms, the nucleophilicity of the nitrogen atom, and the overall molecular stability. These properties are crucial for understanding the behavior of sulfimides in various chemical environments .

Applications De Recherche Scientifique

- Applications:

- Applications:

- Applications:

Chimie et Synthèse Hétérocyclique

Activité Antitumorale et Chélation du Fer

Applications Biologiques et Cliniques

Synthèse Durable d'Isothiocyanate

Propriétés

IUPAC Name |

N-[dimethyl(oxo)-λ6-sulfanylidene]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-16(2,15)10-9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTNXJHTFSZELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

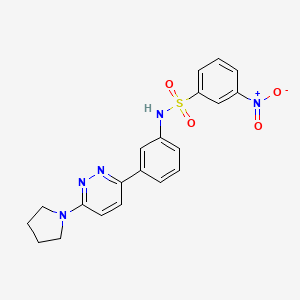

![N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517075.png)

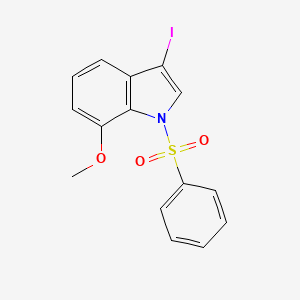

![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)

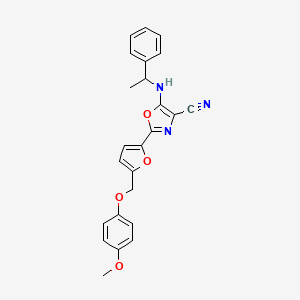

![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)

![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)

![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)